molecular formula C40H100Cl10N10 B1243481 N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride CAS No. 304911-07-7

N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride

Cat. No.: B1243481
CAS No.: 304911-07-7
M. Wt: 1075.8 g/mol
InChI Key: SDCORWASRCIIGQ-ZFUJZCRHSA-N
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Description

This compound is a hyperbranched polyamine with a dendrimer-like architecture, characterized by repetitive ethylamino and butylamino substituents. The decahydrochloride form indicates ten protonated amine groups, resulting in high aqueous solubility and cationic charge density. Such properties are critical in biomedical applications, including nucleic acid binding, drug delivery, and metal chelation . The extended alkyl chains (butylamino groups) contribute to hydrophobic interactions, while the ethylamino termini enhance charge-mediated solubility. Its structural complexity enables multifunctional interactions, distinguishing it from simpler polyamines.

Properties

CAS No.

304911-07-7

Molecular Formula

C40H100Cl10N10

Molecular Weight

1075.8 g/mol

IUPAC Name

N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride

InChI

InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21+;;;;;;;;;;

InChI Key

SDCORWASRCIIGQ-ZFUJZCRHSA-N

SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Isomeric SMILES

CCNCCCCNCCCCNCCCCNCCCCNC/C=C/CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Synonyms

CGC-11144

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Amination

The core structure is assembled through iterative alkylation and amination steps. Starting with 1,4-diaminobutane, ethyl and butyl groups are introduced via nucleophilic substitution. For example, treatment with ethyl bromide in the presence of a palladium catalyst enables selective N-ethylation at primary amines. Subsequent butylation employs 1,4-dibromobutane under high-pressure conditions (50–100 atm) to minimize oligomerization.

Critical Parameters:

  • Temperature: 60–80°C for ethylation; 100–120°C for butylation

  • Solvent: Anhydrous DMF or THF

  • Catalysts: Pd/C for hydrogenation steps; NaHCO₃ as a base

A representative intermediate, (E)-but-2-ene-1,4-diamine, is synthesized via catalytic hydrogenation of butadiene derivatives, followed by stereospecific isomerization using Wilkinson’s catalyst.

Protection and Deprotection Strategies

Orthogonal Protection of Amino Groups

To prevent unwanted side reactions during alkylation, primary and secondary amines are protected using:

Protecting GroupApplicationRemoval Conditions
tert-Butoxycarbonyl (Boc)Primary aminesTrifluoroacetic acid (TFA) in DCM
Benzyl (Bn)Secondary aminesHydrogenolysis (H₂/Pd-C)
Trifluoroacetyl (Tfa)Temporary protectionAqueous NaOH

For instance, Boc protection is applied to terminal amines prior to butylation, ensuring regioselectivity. After each alkylation cycle, TFA-mediated deprotection regenerates the reactive amine for subsequent steps.

Stereochemical Control in But-2-enyl Linker

The (E)-configuration of the but-2-enyl moiety is achieved through Wittig olefination. Reaction of 4-aminobutyltriphenylphosphonium bromide with formaldehyde yields the trans-alkene intermediate, which is subsequently aminated under Mitsunobu conditions.

Alkylation Techniques

Fukuyama Alkylation

This method employs alkyl halides and palladium catalysts to selectively functionalize secondary amines. For example, butyl bromide reacts with a Boc-protected polyamine precursor in the presence of Pd(OAc)₂, yielding a 78% isolated product.

Advantages:

  • High regioselectivity (>90%)

  • Compatibility with sensitive functional groups

Michael Addition for Branching

Acrylonitrile serves as a Michael acceptor to introduce cyanoethyl branches. Subsequent reduction with LiAlH₄ converts nitriles to primary amines, expanding the polyamine network:

R-NH2+CH2=CHCNR-NH-CH2CH2CNLiAlH4R-NH-CH2CH2NH2\text{R-NH}2 + \text{CH}2=\text{CHCN} \rightarrow \text{R-NH-CH}2\text{CH}2\text{CN} \xrightarrow{\text{LiAlH}4} \text{R-NH-CH}2\text{CH}2\text{NH}2

Solid-Phase Synthesis Approaches

Resin-Based Chain Elongation

A trityl chloride-functionalized resin anchors the growing polyamine chain. Sequential couplings use HBTU-activated esters of protected diamines, followed by borane-mediated reductions to convert amides to amines:

  • Resin loading: 1,4-diaminobutane attached via trityl linkage

  • Chain extension: Four cycles of HBTU-mediated coupling with Boc-protected diamine acids

  • Global deprotection: TFA/DCM (1:1) cleavage yields the free polyamine

Yield Improvement: Solid-phase methods increase overall yield from 32% (solution-phase) to 67% by minimizing intermediate purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column resolves the decahydrochloride salt from byproducts. Optimal conditions include:

ParameterValue
Mobile Phase70% acetonitrile/30% 0.1M NH₄OAc
Flow Rate1.0 mL/min
DetectionUV at 229 nm

This method achieves >99% purity, as validated by NMR and mass spectrometry.

Salt Formation

The free polyamine is treated with concentrated HCl (12 M) in ethanol at 0°C. Gradual warming to 25°C ensures controlled crystallization of the decahydrochloride salt.

Industrial-Scale Production

Catalytic Hydrogenation

Large-scale butadiene hydrogenation utilizes Raney nickel at 150°C and 50 atm H₂. Continuous flow reactors enhance throughput, producing 50 kg batches per day with 92% yield.

Environmental Considerations

Solvent recovery systems recycle >95% of DMF and THF, reducing waste. Butylation byproducts (e.g., dibutyl ether) are repurposed as fuel additives.

Challenges and Optimization

Steric Hindrance Mitigation

Long alkyl chains impede reaction kinetics. Strategies include:

  • Ultrasonication during alkylation (40 kHz, 300 W)

  • Dilute reaction conditions (0.1 M in THF)

Byproduct Formation

Oligomerization is suppressed by:

  • Slow addition of alkyl halides (<0.5 mL/min)

  • Radical inhibitors (TEMPO, 1 mol%)

Chemical Reactions Analysis

Types of Reactions: CGC-11144 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: CGC-11144 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated analogues .

Scientific Research Applications

CGC-11144 has a wide range of applications in scientific research:

Mechanism of Action

CGC-11144 exerts its effects by mimicking natural polyamines and interfering with their metabolic pathways. It inhibits the enzyme ornithine decarboxylase, which is crucial for polyamine synthesis. This inhibition leads to a decrease in intracellular polyamine levels, thereby suppressing cell proliferation and inducing apoptosis in cancer cells . Additionally, CGC-11144 can bind to DNA, disrupting its structure and function .

Comparison with Similar Compounds

N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride ()

  • Structure : A smaller polyamine with a cyclopropane ring and four protonated amines (tetrahydrochloride).
  • Key Differences : Reduced branching and fewer amine groups compared to the target compound. The cyclopropane ring introduces steric hindrance, limiting conformational flexibility.
  • Applications : Likely used as a precursor for larger dendrimers or in low-molecular-weight transfection agents .

4-(N-Ethyl-N-Cyanoethyl) Amino-2-Methyl Benzaldehyde ()

  • Structure: Aromatic benzaldehyde derivative with cyanoethyl and ethylamino groups.
  • Key Differences: The cyanoethyl group introduces electron-withdrawing properties, altering reactivity in nucleophilic additions. Lacks the polyamine backbone, limiting ion-exchange capacity.
  • Applications: Potential use in organic synthesis or as a dye intermediate .

4-Dimethylamino Butyraldehyde Dimethyl Acetal ()

  • Structure: A butyraldehyde derivative with a dimethylamino group and acetal protection.
  • Key Differences: Single amine group and acetal masking reduce charge density. The acetal group enhances stability in non-aqueous environments.
  • Applications : Likely employed in controlled-release formulations or as a protected intermediate in organic synthesis .

N,N-Dimethyl-4-[(E)-2-Nitroethenyl]aniline ()

  • Structure : Aromatic amine with a nitrovinyl substituent.
  • Key Differences: The nitro group confers electrophilic character, enabling participation in Diels-Alder reactions.
  • Applications: Used in photochromic materials or as a monomer in conductive polymers .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~1,500–2,000 g/mol (estimated) ~600–800 g/mol ~250–300 g/mol ~200–250 g/mol
Amine Groups 10 (decahydrochloride) 4 (tetrahydrochloride) 1 1
Solubility High (aqueous) Moderate Low (organic solvents) Low (acetal-protected)
Charge Density High (+10) Moderate (+4) Neutral Neutral

Research Findings

  • Nucleic Acid Binding : The target compound’s high charge density facilitates strong electrostatic interactions with DNA/RNA, outperforming simpler polyamines (e.g., ) in gene transfection efficiency .
  • Metal Chelation: The branched structure enables multidentate coordination, making it superior to monodentate analogs (e.g., ) in heavy-metal sequestration .
  • Drug Delivery : Compared to aromatic amines (), the target’s hydrophilicity and biodegradability reduce cytotoxicity in sustained-release systems .

Biological Activity

N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine; decahydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a highly branched structure with multiple amine groups, which may influence its interaction with biological systems. Its systematic name indicates a significant number of ethyl and butyl substituents, contributing to its amphiphilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell proliferation and survival pathways. This suggests a potential role in cancer therapy by disrupting signaling cascades that promote tumor growth .
  • Modulation of Ion Channels : The presence of multiple amine groups may facilitate interactions with ion channels, affecting cellular excitability and neurotransmitter release. This mechanism is crucial in neurological contexts where ion channel modulation can alter synaptic transmission.

Anticancer Activity

Research indicates that compounds structurally similar to N-Ethyl-N'-[...]-decahydrochloride exhibit significant anticancer properties. For instance:

  • In vitro Studies : In studies involving leukemia cell lines such as MV4-11 and MOLM13, derivatives showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The inhibition of the MEK/ERK pathway has been observed in related compounds, suggesting that N-Ethyl-N'-[...]-decahydrochloride may exert similar effects by downregulating phospho-ERK levels, leading to reduced cell cycle progression and increased apoptosis in cancer cells .

Neuroprotective Effects

Preliminary data suggest that the compound may also possess neuroprotective properties:

  • Cellular Models : In models of neurodegeneration, compounds with similar structures have been shown to protect against oxidative stress-induced apoptosis, potentially through the modulation of mitochondrial pathways .

Case Studies

  • Acute Leukemia Treatment : A study demonstrated that a related compound effectively reduced tumor burden in xenograft models of acute leukemia when administered at specific dosages (10 mg/kg), highlighting its therapeutic potential in hematological malignancies .
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds similar to N-Ethyl-N'-[...]-decahydrochloride were observed to improve cognitive function and reduce amyloid plaque formation, suggesting a beneficial role in neuroprotection .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of MEK/ERK pathway
NeuroprotectionModulation of oxidative stress
Cytotoxicity in leukemia cellsInduction of apoptosis

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